molecular formula C28H32O15 B150294 Kakkalide CAS No. 58274-56-9

Kakkalide

Cat. No. B150294
CAS RN: 58274-56-9
M. Wt: 608.5 g/mol
InChI Key: QTVAYNGFFDZGDR-CIJVEFAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kakkalide is a major isoflavonoid derived from the flowers of Pueraria lobata, a plant traditionally used in Chinese medicine for various health benefits, including counteracting symptoms associated with alcohol consumption and liver injury, as well as alleviating inflammatory diseases . It is metabolized to irisolidone by gut microbiota, which is considered to be an active form exerting biological effects in vivo .

Synthesis Analysis

While the synthesis of kakkalide itself is not detailed in the provided papers, the synthesis of related compounds such as Kahalalide F has been reported. Kahalalide F synthesis involves solid-phase approaches and presents challenges such as the formation of an ester bond between sterically hindered amino acids and the inclusion of a didehydroamino acid . Although this does not directly pertain to kakkalide, it highlights the complexity that can be involved in synthesizing bioactive compounds.

Molecular Structure Analysis

The molecular structure of kakkalide has been elucidated through various spectroscopic methods, including UV, IR, mass spectrometry, NMR, and circular dichroism experiments . These techniques have allowed for the identification of kakkalide metabolites and the proposal of its metabolic pathway, which is crucial for understanding its bioactivity and disposition in humans.

Chemical Reactions Analysis

Kakkalide undergoes biotransformation when incubated with human fecal bacteria, being metabolized to irisolidone via kakkalidone . This biotransformation is essential for its bioactivity, as irisolidone has been found to be the active form that can be detected in the blood post oral administration of kakkalide .

Physical and Chemical Properties Analysis

The physical and chemical properties of kakkalide are not directly discussed in the provided papers. However, its metabolite irisolidone and other metabolites have been identified in rat urine, bile, and feces, indicating that kakkalide is subject to extensive metabolism, which may contribute to its low bioavailability . The metabolic fate of kakkalide involves its conversion to various metabolites, some of which have been quantified using HPLC/UV and LC/MS/MS methods .

Relevant Case Studies

Several studies have demonstrated the biological activity of kakkalide and its metabolites. For instance, kakkalide and irisolidone have been shown to alleviate colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and suppressing the fecal Proteobacteria population . Additionally, kakkalide has been found to protect against ethanol-induced lethality and hepatic injury, with its metabolite irisolidone being more effective when administered orally . Kakkalide and irisolidone also exhibit HMG-CoA reductase inhibitory activity, which may contribute to their antihyperlipidemic effects . Furthermore, these compounds have demonstrated anti-inflammatory activities by inhibiting the NF-κB pathway in models of carrageenan-induced inflammation . Lastly, kakkalide and its metabolite tectoridin have been shown to exert estrogenic effects, with their metabolites irisolidone and tectorigenin being more potent in inducing estrogen-response gene expression .

Scientific Research Applications

Inflammatory Diseases

  • Application : Kakkalide has been found to be effective in treating inflammatory diseases .
  • Methods : The therapeutic potential of Kakkalide was investigated through scientific data analysis of different research works .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating inflammatory diseases .

Prostaglandin E2 Production

  • Application : Kakkalide has been found to affect prostaglandin E2 production .
  • Methods : The effect of Kakkalide on prostaglandin E2 production was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in affecting prostaglandin E2 production .

Liver Complications

  • Application : Kakkalide has been found to be effective in treating liver complications .
  • Methods : The therapeutic potential of Kakkalide in treating liver complications was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating liver complications .

Gastric Injury

  • Application : Kakkalide has been found to be effective in treating gastric injuries .
  • Methods : The therapeutic potential of Kakkalide in treating gastric injuries was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating gastric injuries .

Alcoholism

  • Application : Kakkalide has been found to be effective in treating alcoholism .
  • Methods : The therapeutic potential of Kakkalide in treating alcoholism was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating alcoholism .

Insulin-Resistant Endothelial Dysfunction

  • Application : Kakkalide has been found to be effective in treating insulin-resistant endothelial dysfunction .
  • Methods : The therapeutic potential of Kakkalide in treating insulin-resistant endothelial dysfunction was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating insulin-resistant endothelial dysfunction .

Aldose Reductase Enzyme

  • Application : Kakkalide has been found to affect the aldose reductase enzyme .
  • Methods : The effect of Kakkalide on the aldose reductase enzyme was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in affecting the aldose reductase enzyme .

Hyperlipidemia

  • Application : Kakkalide has been found to be effective in treating hyperlipidemia .
  • Methods : The therapeutic potential of Kakkalide in treating hyperlipidemia was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating hyperlipidemia .

Estrogenic Activity

  • Application : Kakkalide has been found to have estrogenic activity .
  • Methods : The estrogenic activity of Kakkalide was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in exhibiting estrogenic activity .

Stroke

  • Application : Kakkalide has been found to be effective in treating stroke .
  • Methods : The therapeutic potential of Kakkalide in treating stroke was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating stroke .

Inflammation Inhibition

  • Application : Kakkalide and its metabolite Irisolidone have been found to ameliorate carrageenan-induced inflammation in mice by inhibiting the NF-κB pathway .
  • Methods : The anti-inflammatory activities of Kakkalide and Irisolidone were investigated against carrageenan-induced inflammation in air pouches on the backs of mice and in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .
  • Results : Kakkalide and Irisolidone down-regulated the gene expression of cytokines (tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β)) and cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines, TNF-α and IL-1β, and inflammatory mediators, NO and prostaglandin E2 (PGE2), in LPS-stimulated peritoneal macrophages . These agents also inhibited the phosphorylation of IκB-α and the nuclear translocation of nuclear factor-kappa B (NF-κB) .

Anti-Stroke and Anti-Hyperlipidemic Effects

  • Application : Kakkalide has been found to have therapeutic potential for their anti-stroke and anti-hyperlipidemic effects .
  • Methods : The therapeutic potential of Kakkalide for their anti-stroke and anti-hyperlipidemic effects was investigated through scientific data analysis .
  • Results : The data analysis revealed Kakkalide’s effectiveness in treating stroke and hyperlipidemia .

Safety And Hazards

Kakkalide is considered toxic and can cause irritation to the skin and eyes . It is very toxic if swallowed and can cause serious damage to eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

While Kakkalide has shown promising therapeutic benefits for the treatment of cardiovascular disorders including stroke and hyperlipidemia , more research is needed to fully understand its potential applications and mechanisms of action.

properties

IUPAC Name

5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAYNGFFDZGDR-CIJVEFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207003
Record name Kakkalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kakkalide

CAS RN

58274-56-9
Record name Kakkalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58274-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kakkalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kakkalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kakkalide
Reactant of Route 2
Kakkalide
Reactant of Route 3
Kakkalide
Reactant of Route 4
Kakkalide
Reactant of Route 5
Kakkalide
Reactant of Route 6
Kakkalide

Citations

For This Compound
421
Citations
X Bai, Y Xie, J Liu, J Qu, Y Kano, D Yuan - Drug metabolism and disposition, 2010 - ASPET
Kakkalide is a major isoflavonoid from the flowers of Pueraria … The metabolism of kakkalide was investigated in rats. … The metabolic pathway of kakkalide was proposed, which is …
Number of citations: 33 dmd.aspetjournals.org
KA Kang, R Zhang, MJ Piao, DO Ko, ZH Wang… - Bioorganic & medicinal …, 2008 - Elsevier
… In this study, kakkalide, a biologically active component isolated from the flowers of Pueraria thunbergiana, was transformed into irisolidone by human intestinal bacteria. Experimental …
Number of citations: 70 www.sciencedirect.com
J Shin, EA Bae, YC Lee, JY Ma… - Biological and …, 2006 - jstage.jst.go.jp
… nosae), which contains isoflavones such as kakkalide and tectoridin as main components, is … of kakkalide and tectoridin have not been studied. Therefore we isolated kakkalide and …
Number of citations: 92 www.jstage.jst.go.jp
YO Han, MJ Han, SH Park, DH Kim - Journal of pharmacological sciences, 2003 - Elsevier
… treated with kakkalide. Intraperitoneally administered kakkalide and kakkalidone did not reduce alcohol toxicity. However, orally administered kakkalide and intraperitoneally …
Number of citations: 96 www.sciencedirect.com
SW Min, YJ Park, DH Kim - Inflammation, 2011 - Springer
… effects of kakkalide and irisolidone, macrophages were incubated in the presence or absence of kakkalide or irisolidone with 50 ng/ml LPS. To determine whether kakkalide and …
Number of citations: 24 link.springer.com
X Bai, J Qu, J Lu, Y Kano, D Yuan - Journal of Chromatography B, 2011 - Elsevier
This study was undertaken to assess the plasma pharmacokinetic profile of kakkalide (KA), the major isoflavone found in extracts from the dried flower of Pueraria lobata. The main …
Number of citations: 21 www.sciencedirect.com
H Wang, X Bai, J Sun, Y Kano, T Makino… - Planta medica, 2013 - thieme-connect.com
This study investigated the metabolic fate of kakkalide (irisolidone 7-xylosylglucoside), a major isoflavone found in extracts of Pueraria lobata flowers, and in rat urine, bile, and feces. …
Number of citations: 11 www.thieme-connect.com
G Zhang, T Gong, Y Kano, D Yuan - Journal of chromatography B, 2014 - Elsevier
… of kakkalide in human and rat bacteria was 99.92% and 98.58%, respectively. Irisolidone was the main metabolite of kakkalide… This work not only provides the evidence of kakkalide and …
Number of citations: 18 www.sciencedirect.com
HM Jang, KT Park, HD Noh, SH Lee, DH Kim - International …, 2019 - Elsevier
… Its major constituent kakkalide is metabolized to irisolidone by gut microbiota. This research … the anti-colitis mechanism of kakkalide and irisolidone in vitro and in vivo. Kakkalide and its …
Number of citations: 25 www.sciencedirect.com
T Yamazaki, Y Nakajima, Y Niho, T Hosono… - The Journal of …, 1997 - europepmc.org
… Kakkalide reduced mortality associated with administration of ethanol. At doses of 100 and 200 mg kg-1 the effect of kakkalide was significant. The same dose of kakkalide prevented …
Number of citations: 57 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.